molecular formula C20H24N2O3S B3706181 N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide

N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide

Cat. No.: B3706181
M. Wt: 372.5 g/mol
InChI Key: KWWPFYFWQJNMHJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a cyclopropyl group, a sulfonamide group, and a substituted acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Sulfonamide Formation: The sulfonamide group is usually formed by reacting a sulfonyl chloride with an amine. In this case, 4-methylbenzenesulfonyl chloride can be reacted with an appropriate amine to form the sulfonamide intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the sulfonamide intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methyl groups on the aromatic rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Products may include cyclopropyl ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfonamide or acetamide interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.

    Biological Research: It can interact with proteins or nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide: can be compared with other sulfonamide or acetamide compounds:

    Similar Compounds: Examples include N-cyclopropyl-2-{[(4-methylphenyl)methyl]amino}acetamide and N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide.

    Uniqueness: The presence of both the cyclopropyl group and the sulfonamide group in the same molecule provides unique chemical properties, such as increased rigidity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-3-7-17(8-4-15)13-22(14-20(23)21-18-9-10-18)26(24,25)19-11-5-16(2)6-12-19/h3-8,11-12,18H,9-10,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWPFYFWQJNMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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